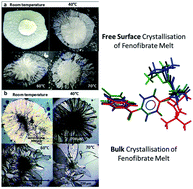Towards controlling the crystallisation behaviour of fenofibrate melt: triggers of crystallisation and polymorphic transformation†
RSC Advances Pub Date: 2018-04-10 DOI: 10.1039/C8RA01182F
Abstract
Fenofibrate (FEN) is a dyslipidemia treatment agent which is poorly soluble in water. FEN has tendency to form polymorphs and its crystallisation behaviour is difficult to predict. The nucleation process can be initiated by mechanical disruption such as ball milling or surface scratching which may result in different crystallisation behaviour to that observed in the unperturbed system. This study has obtained insights into the controllability of FEN crystallisation by means of regulating the exposed surface and growth temperatures during its crystallisation. The availability of an open top surface (OTS) during the crystallisation of the FEN melt resulted in a mixture containing FEN form I and IIa (I ≫ IIa) at room temperature, and in the range 40 to 70 °C. Covering the surface led to significant increases in the yield of form IIa at room temperature and at 40 and 50 °C. These temperatures also yielded the highest amount of form IIa in the OTS samples whilst crystallisation at 70 °C led to only FEN form I crystals regardless of the availability of the free surface. The metastable FEN form IIa transforms to the stable form I under the influence of a mechanical stress. Additionally, the introduction of OTS before the completion of crystallisation of form IIa led to a ‘switch’ of from IIa growth to form I. This study demonstrates that the polymorph selection of FEN can be obtained by the manipulation of the crystallisation conditions.

Recommended Literature
- [1] A computational study on the coordination modes and electron absorption spectra of the complexes U(iv) with N,N,N′,N′-tetramethyl-diglycolamide and anions†
- [2] Noble metal nanostructure-decorated molybdenum disulfide nanocomposites: synthesis and applications
- [3] Designing strategies and enhancing mechanism for multicomponent high-entropy catalysts
- [4] Photooxidation of Co-thiolato complexes in protic and aprotic solvents†
- [5] Identification of the cellular targets of bioactive small organic molecules using affinity reagents†
- [6] Heterojunction confinement on the atomic structure evolution of near monolayer core–shell nanocatalysts in redox reactions of a direct methanol fuel cell†
- [7] Computer simulation study of the materials properties of intercalated and exfoliated poly(ethylene)glycol clay nanocomposites†
- [8] Spin probe method of electron paramagnetic resonance spectroscopy – a qualitative test for measuring the evolution of dry eye syndrome under treatment†
- [9] Water-assisted stability of carbene: cyclic voltammetric investigation of 1-ethyl-3-methylimidazolium ethylsulfate ionic liquid†
- [10] The enhancement for SCR of NO by NH3 over the H2 or CO pretreated Ag/γ-Al2O3 catalyst†










